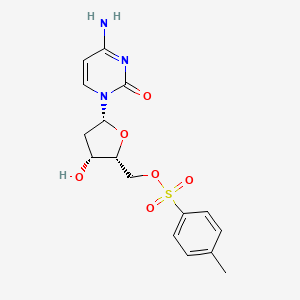

5'-Tosyl-2'-deoxy Cytidine

説明

Overview of Nucleoside Analogues in Chemical Biology and Organic Synthesis

Nucleoside analogues are structurally similar to natural nucleosides but contain modifications to the nucleobase or the sugar moiety. These modifications can dramatically alter their biological activity, making them a cornerstone of medicinal chemistry and chemical biology. rsc.orgwiley.com For instance, nucleoside analogues are prominent in antiviral and anticancer therapies. rsc.orgchemrxiv.org By mimicking natural nucleosides, they can interfere with DNA and RNA synthesis, leading to the termination of viral replication or the inhibition of cancer cell proliferation.

In organic synthesis, nucleoside analogues serve as versatile building blocks for constructing complex molecules. nih.govnih.gov The ability to introduce specific functional groups at various positions on the nucleoside scaffold allows chemists to create custom-designed molecules with tailored properties. acs.orgresearchgate.net These functionalized nucleosides are essential for developing probes to study biological processes, such as DNA-protein interactions and enzyme mechanisms. researchgate.net The synthesis of these analogues often involves sophisticated protection and deprotection strategies to ensure regioselectivity and stereocontrol. mdpi.comnih.gov

Significance of Functionalized Nucleosides as Synthetic Building Blocks

Functionalized nucleosides, such as 5'-Tosyl-2'-deoxycytidine, are critical starting materials for the synthesis of a diverse range of molecules. nih.gov The introduction of a functional group, like the tosyl group, at a specific position activates that site for further chemical transformations. fiu.eduwikipedia.org This strategic activation enables chemists to introduce a variety of substituents, including fluorescent labels, cross-linking agents, and other reporter groups. nih.gov

The use of functionalized nucleosides as building blocks is central to the construction of modified oligonucleotides. nih.govwikipedia.org These synthetic DNA and RNA strands, incorporating unnatural nucleosides, are used in a wide array of applications, including antisense therapy, RNA interference, and diagnostics. acs.org The ability to precisely control the chemical composition of oligonucleotides allows for the fine-tuning of their properties, such as their stability, binding affinity, and biological activity. nih.govacs.org

Positional Reactivity and Strategic Activation of 2'-deoxycytidine (B1670253)

2'-Deoxycytidine, a natural component of DNA, has several reactive sites, including the hydroxyl groups on the sugar moiety and the exocyclic amino group on the cytosine base. wikipedia.orgebi.ac.ukdrugbank.com The selective functionalization of these positions is a key challenge in nucleoside chemistry. The primary hydroxyl group at the 5'-position is the most reactive of the sugar hydroxyls, making it a prime target for modification. nih.gov

The introduction of a p-toluenesulfonyl (tosyl) group at the 5'-position of 2'-deoxycytidine is a strategic move to activate this position for nucleophilic substitution reactions. fiu.eduwikipedia.orgnih.gov The tosyl group is an excellent leaving group, meaning it is readily displaced by a wide range of nucleophiles. wikipedia.org This allows for the facile introduction of various functionalities at the 5'-position, such as azides, thiols, and amines. nih.gov This targeted modification transforms 2'-deoxycytidine into a versatile synthetic intermediate, 5'-Tosyl-2'-deoxycytidine, which can be used to create a library of novel nucleoside analogues with diverse biological and chemical properties. nih.gov

Structure

3D Structure

特性

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENUZDCEUIARIF-UMVBOHGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676168 | |

| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27999-55-9 | |

| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Tosyl 2 Deoxy Cytidine

Regioselective O-Tosylation at the 5'-Hydroxyl Position

The selective tosylation of the 5'-hydroxyl group of 2'-deoxycytidine (B1670253) in the presence of the secondary 3'-hydroxyl group is a significant challenge that hinges on the differential reactivity of these two positions. The primary 5'-hydroxyl is sterically less hindered and generally more nucleophilic, providing a basis for regioselective modification.

Conventional Solution-Phase Synthetic Protocols

The most common and well-established method for the synthesis of 5'-Tosyl-2'-deoxycytidine involves the direct tosylation of 2'-deoxycytidine using p-toluenesulfonyl chloride (TsCl) in an anhydrous basic solvent. Pyridine (B92270) is frequently employed as both the solvent and the base, serving to activate the hydroxyl group and neutralize the hydrochloric acid byproduct.

A typical laboratory-scale procedure involves dissolving 2'-deoxycytidine in anhydrous pyridine, followed by cooling the solution in an ice bath to manage the exothermic nature of the reaction. p-Toluenesulfonyl chloride is then added portion-wise with continuous stirring. The reaction mixture is typically allowed to stir at a low temperature for several hours, after which it is gradually warmed to room temperature and left to react overnight.

The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a small amount of water or ice. The product is then typically isolated by a series of extraction and purification steps. This often involves partitioning the mixture between an organic solvent (such as chloroform (B151607) or dichloromethane) and an aqueous solution (like sodium bicarbonate) to remove excess pyridine and unreacted reagents. The organic layer containing the desired product is then dried and concentrated under reduced pressure. Final purification is generally achieved through column chromatography on silica (B1680970) gel.

| Step | Procedure | Key Parameters |

|---|---|---|

| 1 | Dissolution of 2'-deoxycytidine in anhydrous pyridine. | Anhydrous conditions are crucial. |

| 2 | Cooling of the reaction mixture (e.g., 0 °C). | Controls reaction rate and minimizes side products. |

| 3 | Portion-wise addition of p-toluenesulfonyl chloride. | Maintains temperature and prevents runaway reactions. |

| 4 | Stirring at low temperature, followed by warming to room temperature. | Allows for controlled and complete reaction. |

| 5 | Work-up involving quenching, extraction, and washing. | Removes impurities and isolates the crude product. |

| 6 | Purification by column chromatography. | Yields the pure 5'-Tosyl-2'-deoxycytidine. |

Optimization of Reaction Conditions and Reagent Selection

The efficiency and selectivity of the 5'-O-tosylation can be significantly influenced by several reaction parameters. Optimization of these conditions is critical to maximize the yield of the desired product while minimizing the formation of di-tosylated and other byproducts.

Reagent Stoichiometry: The molar ratio of p-toluenesulfonyl chloride to 2'-deoxycytidine is a key factor. A slight excess of TsCl is generally used to ensure complete consumption of the starting material. However, a large excess can lead to the formation of the undesired 3',5'-di-O-tosylated product.

Base Selection: While pyridine is commonly used, other organic bases such as triethylamine (B128534) (TEA) in conjunction with a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also be employed. The choice of base can affect the reaction rate and selectivity. For instance, the use of a stronger, non-nucleophilic base might accelerate the reaction, but could also decrease selectivity.

Temperature and Reaction Time: Low temperatures (typically 0 °C to room temperature) are preferred to enhance the regioselectivity towards the primary 5'-hydroxyl group. Higher temperatures can increase the reaction rate but may also promote the tosylation of the more sterically hindered 3'-hydroxyl group. The reaction time is optimized to ensure complete conversion without significant byproduct formation.

Solvent: The choice of solvent can influence the solubility of the reagents and the reaction kinetics. While pyridine often serves a dual role, other anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) can be used, particularly when employing bases other than pyridine.

| Parameter | Considerations | Typical Range/Conditions |

|---|---|---|

| TsCl:Nucleoside Ratio | Balancing conversion and selectivity. | 1.1 to 1.5 equivalents of TsCl. |

| Base | Impact on reaction rate and side reactions. | Pyridine (as solvent), or TEA with catalytic DMAP. |

| Temperature | Affects selectivity and reaction rate. | 0 °C to room temperature. |

| Solvent | Solubility and reaction medium. | Pyridine, DCM, Acetonitrile. |

Impact of Steric and Electronic Factors on Tosylation Efficiency

The inherent structural features of 2'-deoxycytidine play a crucial role in directing the regioselective tosylation.

Steric Hindrance: The primary 5'-hydroxyl group is significantly more accessible to the bulky tosylating agent compared to the secondary 3'-hydroxyl group. The furanose ring and the cytosine base create a more sterically crowded environment around the 3'-position, thereby hindering the approach of the p-toluenesulfonyl chloride. This steric differentiation is the primary basis for the observed regioselectivity.

Electronic Effects: The primary hydroxyl group is generally more nucleophilic than the secondary hydroxyl group due to electronic factors. While the difference in inherent nucleophilicity is modest, it contributes to the preferential reaction at the 5'-position. The electron-withdrawing nature of the pyrimidine (B1678525) base can also influence the reactivity of the nearby hydroxyl groups, though this effect is less pronounced than steric factors in determining regioselectivity. The presence of protecting groups on the exocyclic amine of the cytosine base can also modulate the electronic properties and, consequently, the reactivity of the sugar hydroxyls.

Advanced Approaches to 5'-Activation in Deoxynucleosides

In addition to conventional solution-phase methods, modern synthetic strategies are being explored to improve the efficiency, sustainability, and scope of 5'-activation in deoxynucleosides.

Mechanochemical Synthesis Strategies

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), has emerged as a green and efficient alternative to traditional solvent-based synthesis. This approach can lead to faster reaction times, reduced solvent waste, and sometimes, unique reactivity.

In the context of nucleoside modification, mechanochemical methods have been successfully applied to various functionalization reactions. While the direct mechanochemical 5'-O-tosylation of 2'-deoxycytidine is not yet widely reported, the principles have been demonstrated for other 5'-hydroxyl modifications. These reactions are typically performed by grinding the nucleoside with the activating reagent and a solid-state catalyst or base in a ball mill. The high energy input from the grinding process can overcome activation barriers and facilitate reactions in the absence of bulk solvent. This strategy holds promise for a more sustainable and potentially more selective synthesis of 5'-Tosyl-2'-deoxycytidine in the future.

One-Pot Multistep Synthesis Techniques

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. For the preparation of derivatives of 5'-Tosyl-2'-deoxycytidine, a one-pot approach could involve the initial 5'-O-tosylation followed by an in-situ nucleophilic substitution.

For instance, after the selective tosylation of 2'-deoxycytidine is complete, a nucleophile could be directly added to the reaction mixture to displace the newly formed tosylate group. This would bypass the need for isolation and purification of the 5'-Tosyl-2'-deoxycytidine intermediate. The success of such a one-pot procedure would depend on the compatibility of the reagents and conditions for both the tosylation and the subsequent substitution reaction. Careful selection of the base, solvent, and nucleophile would be necessary to avoid unwanted side reactions. While specific one-pot procedures leading from 2'-deoxycytidine to a substituted product via a tosylate intermediate are not extensively documented, the concept is a powerful tool in modern organic synthesis and represents a viable strategy for the efficient utilization of 5'-Tosyl-2'-deoxycytidine as a transient intermediate.

Reactivity and Transformational Pathways of 5 Tosyl 2 Deoxy Cytidine

Nucleophilic Displacement Chemistry at the 5'-Position

The 5'-position of 5'-Tosyl-2'-deoxycytidine is activated by the tosyl group, a good leaving group, making it susceptible to nucleophilic attack. libretexts.orggoogle.com This reactivity is central to many of its synthetic applications.

Mechanisms of SN2-Type Displacements

The primary mechanism for nucleophilic displacement at the 5'-position of 5'-Tosyl-2'-deoxycytidine is the SN2 (bimolecular nucleophilic substitution) reaction. mdpi.comwikipedia.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic 5'-carbon from the backside, simultaneously displacing the tosylate leaving group. libretexts.orgbyjus.commasterorganicchemistry.com This backside attack is a key feature of the SN2 mechanism and is driven by the repulsion between the electron-rich nucleophile and the electron-rich leaving group. libretexts.org The reaction proceeds through a high-energy transition state where the 5'-carbon is transiently five-coordinate. wikipedia.orgmasterorganicchemistry.com

Several factors influence the rate of SN2 reactions on substrates like 5'-Tosyl-2'-deoxycytidine. The concentration of both the nucleoside and the nucleophile affects the reaction rate, as it is a bimolecular process. wikipedia.org The nature of the solvent is also critical, with polar aprotic solvents generally favoring SN2 reactions. wikipedia.orglibretexts.org Additionally, steric hindrance around the reaction center can impact the accessibility of the 5'-carbon to the incoming nucleophile. wikipedia.orglibretexts.org

Investigation of Various Nucleophiles (e.g., phosphate (B84403), azide (B81097), adenine)

A variety of nucleophiles have been successfully employed in SN2 displacement reactions with 5'-tosylated nucleosides, including 5'-Tosyl-2'-deoxycytidine.

Phosphate: Pyrophosphate is a key nucleophile used to synthesize nucleoside-5'-diphosphates from 5'-tosylnucleosides. beilstein-journals.org This reaction is a cornerstone for producing nucleoside-5'-polyphosphates. beilstein-journals.org The use of organic-solvent-soluble pyrophosphate salts, such as tris(tetrabutylammonium) pyrophosphate or PPN pyrophosphate, is crucial for the success of this displacement in anhydrous conditions. beilstein-journals.org The reaction typically proceeds in solvents like acetonitrile (B52724), and slightly elevated temperatures can accelerate the process. beilstein-journals.org

Azide: The azide ion (N₃⁻) is an effective nucleophile for introducing an azido (B1232118) group at the 5'-position. masterorganicchemistry.com This reaction is a valuable method for synthesizing 5'-azido-2'-deoxynucleosides, which are precursors to 5'-amino-2'-deoxynucleosides upon reduction. masterorganicchemistry.com The reaction of 5'-tosylated nucleosides with sodium azide is a common synthetic route. colab.ws

Adenine (B156593): The sodium salt of adenine can act as a nucleophile, attacking the 5'-position of 5'-tosyl-2'-deoxynucleosides to form "double-headed" nucleosides where the adenine base is linked to the 5'-position of the original nucleoside. beilstein-journals.org This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). beilstein-journals.org

The following table summarizes the outcomes of reacting 5'-Tosyl-2'-deoxycytidine with different nucleophiles.

| Nucleophile | Reagent(s) | Solvent | Product Type |

| Pyrophosphate | Tris(tetrabutylammonium) pyrophosphate or PPN pyrophosphate | Acetonitrile | Nucleoside-5'-diphosphate |

| Azide | Sodium azide | DMF | 5'-Azido-2'-deoxynucleoside |

| Adenine | Sodium salt of adenine | DMF | 5'-(Adenine-9-yl)-5'-deoxycytidine |

Stereochemical Control and Inversion during Displacement Reactions

A hallmark of the SN2 reaction is the inversion of stereochemical configuration at the reaction center. libretexts.orgbyjus.com In the context of 5'-Tosyl-2'-deoxycytidine, the nucleophile attacks the 5'-carbon from the side opposite to the tosylate leaving group. libretexts.org This "backside attack" leads to a predictable and controlled inversion of the stereochemistry at the C5' position. medium.comlibretexts.org

This stereospecificity is a powerful tool in synthetic organic chemistry, allowing for the synthesis of stereochemically defined products. libretexts.org For instance, if the starting 5'-Tosyl-2'-deoxycytidine has a specific stereoconfiguration at C5', the resulting product from an SN2 reaction will have the opposite configuration. libretexts.org This predictable outcome is crucial for the synthesis of biologically active nucleoside analogs where specific stereochemistry is often a requirement for activity. google.com The formation of the tosylate itself from the 5'-hydroxyl group proceeds with retention of configuration, meaning the C-O bond is not broken during this step. libretexts.org The subsequent nucleophilic displacement is where the inversion occurs. libretexts.org

Intramolecular Cyclization and Rearrangement Pathways

In addition to intermolecular nucleophilic displacement, 5'-Tosyl-2'-deoxycytidine can undergo intramolecular reactions, leading to cyclization or rearrangement products. These reactions are often observed as competing pathways during displacement reactions, particularly under certain conditions. beilstein-journals.org

Intramolecular cyclization can occur when a nucleophilic center within the 2'-deoxycytidine (B1670253) molecule itself attacks the activated 5'-position. beilstein-journals.org For pyrimidine (B1678525) nucleosides, the O2 position of the cytosine base can act as an intramolecular nucleophile, leading to the formation of a cyclonucleoside. nih.gov This type of reaction is often promoted by basic conditions.

Rearrangement pathways can also occur, sometimes following an initial intramolecular cyclization. For example, the formation of anhydro nucleosides can lead to subsequent rearrangements of the sugar moiety. iupac.org While specific studies on the rearrangement of 5'-Tosyl-2'-deoxycytidine are not extensively detailed in the provided results, the general reactivity patterns of tosylated nucleosides suggest that such pathways are possible. iupac.org

Factors that can influence the competition between intermolecular displacement and intramolecular cyclization include the nature of the external nucleophile, the reaction solvent, temperature, and the presence of a base. beilstein-journals.org In some cases, mechanochemical methods like ball-milling have been shown to suppress these competing intramolecular cyclization reactions. beilstein-journals.org

Applications of 5 Tosyl 2 Deoxy Cytidine As a Versatile Synthetic Intermediate

Preparation of Nucleoside Phosphates and Polyphosphates

The conversion of nucleosides into their corresponding 5'-mono-, di-, and triphosphates is a fundamental transformation in the study of nucleic acids and their analogs. 5'-Tosyl-2'-deoxycytidine provides a convenient starting point for these syntheses.

Synthesis of 2'-deoxycytidine (B1670253) 5'-Mono-, Di-, and Triphosphates

A general and efficient method for the synthesis of nucleoside 5'-diphosphates (NDPs) involves the direct displacement of the 5'-tosyl group with pyrophosphate. acs.orggoogle.com This reaction, typically carried out in an appropriate solvent, offers a straightforward route to 2'-deoxycytidine 5'-diphosphate (dCDP). The tetrabutylammonium (B224687) salt of pyrophosphate is often used to ensure solubility and reactivity in organic solvents. google.com This method has been shown to be effective for a range of nucleosides, yielding the desired diphosphates in good yields. google.com

For the synthesis of 2'-deoxycytidine 5'-monophosphate (dCMP), while direct displacement of the tosyl group with a phosphate (B84403) source is conceivable, enzymatic phosphorylation of 2'-deoxycytidine is a more common and efficient method. wipo.int However, chemical methods starting from the nucleoside are also well-established. nih.gov

The synthesis of 2'-deoxycytidine 5'-triphosphate (dCTP) can be achieved from the corresponding nucleoside through a "one-pot, three-step" strategy involving monophosphorylation, reaction with pyrophosphate, and subsequent hydrolysis of a cyclic intermediate. nih.gov Alternatively, dCTP can be synthesized from dCDP via phosphorylation, a reaction often catalyzed by nucleoside diphosphate (B83284) kinases in biological systems. caymanchem.com Chemical methods for the direct conversion of nucleosides to their triphosphates have also been developed, often employing phosphorylating agents like phosphorus oxychloride. researchgate.netresearchgate.net

Table 1: Synthesis of 2'-deoxycytidine Phosphates

| Target Compound | Starting Material | Key Reagents/Method | Reference(s) |

| 2'-deoxycytidine 5'-diphosphate (dCDP) | 5'-Tosyl-2'-deoxycytidine | Tetrabutylammonium pyrophosphate | acs.org, google.com |

| 2'-deoxycytidine 5'-monophosphate (dCMP) | 2'-deoxycytidine | Enzymatic phosphorylation | wipo.int |

| 2'-deoxycytidine 5'-triphosphate (dCTP) | 2'-deoxycytidine | "One-pot, three-step" phosphorylation | nih.gov |

| 2'-deoxycytidine 5'-triphosphate (dCTP) | 2'-deoxycytidine | Phosphorus oxychloride | researchgate.net, researchgate.net |

Derivatization to Modified Nucleoside Polyphosphate Analogues

The synthetic utility of 5'-Tosyl-2'-deoxycytidine extends to the preparation of modified nucleoside polyphosphate analogues. These molecules are crucial tools for studying the mechanism of DNA polymerases and other nucleotide-binding proteins. For instance, C5-modified 2'-deoxycytidine triphosphates, bearing reporter groups or other functionalities, have been synthesized to probe DNA structure and function. mdpi.comnih.gov The synthesis of these analogues often involves the initial preparation of the modified nucleoside, which is then converted to the triphosphate.

Furthermore, N4-acylated 2'-deoxycytidine triphosphates have been developed as substrates for the enzymatic synthesis of modified DNA. researchgate.netnih.gov These compounds can be prepared from the corresponding N4-acyl-2'-deoxycytidine, which can in turn be synthesized and subsequently phosphorylated. The general strategies for triphosphate synthesis mentioned previously are applicable here.

Construction of Complex Nucleoside Architectures

The reactivity of the 5'-tosyl group makes 5'-Tosyl-2'-deoxycytidine an ideal precursor for the construction of more elaborate nucleoside structures, including those with multiple nucleobases or other complex substituents.

Synthesis of "Double-Headed" Nucleosides and Oligomers

"Double-headed" nucleosides are modified monomers that contain two nucleobases. These structures have applications in studying the secondary structures of nucleic acids. nih.govsemanticscholar.orgresearchgate.net A common strategy for synthesizing these molecules involves the reaction of a 2'-deoxy-5'-O-tosyl nucleoside with the sodium salt of a second nucleobase in a solvent like dimethylformamide (DMF). semanticscholar.org This nucleophilic substitution reaction directly links the second nucleobase to the 5'-position of the first nucleoside. This approach has been used to synthesize various double-headed nucleosides, including those containing adenine (B156593) linked to thymidine (B127349) or adenosine. semanticscholar.org The same principle can be applied to 5'-Tosyl-2'-deoxycytidine to generate cytidine-containing double-headed nucleosides.

Preparation of Vitamin B12 Coenzyme Analogs

5'-Tosyl-2'-deoxycytidine is a known precursor for the synthesis of vitamin B12 coenzyme analogs that incorporate a 2'-deoxynucleoside moiety. americanchemicalsuppliers.com The synthesis of the natural coenzyme B12 (adenosylcobalamin) and its analogs often involves the alkylation of reduced cobalamin (cob(I)alamin) with an appropriate electrophile. In this context, a 5'-tosylated nucleoside can serve as the alkylating agent. For example, the synthesis of coenzyme B12 has been achieved by reacting a thiol complex of cobalamin with 5'-tosyladenosine. google.com A similar strategy can be employed with 5'-Tosyl-2'-deoxycytidine to attach the 2'-deoxycytidyl moiety to the cobalt center of the cobalamin, thereby generating a novel coenzyme B12 analog. nih.govnih.gov

Elaboration into Diverse 2'-deoxycytidine Derivatives (e.g., 2'-spirocyclopropyl, 2'-azido, 4'-substituted)

The versatility of 5'-Tosyl-2'-deoxycytidine as a synthetic intermediate is further demonstrated by its use in the preparation of a variety of other 2'-deoxycytidine derivatives with modifications at different positions of the sugar or base.

2'-Spirocyclopropyl Derivatives: The synthesis of 2'-deoxy-2'-spirocyclopropylcytidine, a compound with antiviral properties, has been reported. nih.gov While the specific synthetic route may vary, the generation of such spirocyclic systems at the 2'-position often involves multi-step sequences starting from appropriately protected nucleosides. googleapis.comgoogleapis.com

2'-Azido Derivatives: The introduction of an azido (B1232118) group at the 2'-position of a nucleoside is a valuable transformation, as the azide (B81097) can be further converted into an amino group or used in click chemistry reactions. The synthesis of 2'-azido-2'-deoxyuridine (B559683) can be achieved from 2,2'-anhydrouridine, which can then be converted to the corresponding cytidine (B196190) derivative. researchgate.net In a related synthesis, a 5'-azido derivative was prepared by reacting the 5'-tosylate of a protected deoxyadenosine (B7792050) with lithium azide, a reaction that is directly analogous for the preparation of 5'-azido-2'-deoxycytidine from its 5'-tosyl precursor. oup.com

4'-Substituted Derivatives: Modifications at the 4'-position of the sugar ring can also be achieved. For example, the synthesis of 4'-thiocytidines has been described, highlighting the possibility of introducing heteroatoms at this position to create novel nucleoside analogs with potential therapeutic applications. figshare.com

Utility in Oligonucleotide Synthesis and Modification

5'-Tosyl-2'-deoxycytidine is a valuable synthetic intermediate in the field of nucleic acid chemistry, primarily utilized for the specific modification of oligonucleotides at their 5'-terminus. The presence of the tosyl (p-toluenesulfonyl) group at the 5'-position imparts unique reactivity, transforming the typically unreactive 5'-hydroxyl group into an excellent leaving group. This facilitates the introduction of a wide array of functional moieties, making it a cornerstone for creating tailored oligonucleotides for various biochemical and diagnostic applications.

Incorporation into Synthetic Oligodeoxyribonucleotides

The direct incorporation of 5'-Tosyl-2'-deoxycytidine as an internal building block within a synthetic oligodeoxyribonucleotide chain is not a standard procedure in solid-phase synthesis. Automated DNA synthesis proceeds in a 3' to 5' direction, requiring a free 5'-hydroxyl group on the terminal nucleotide of the growing chain for the subsequent coupling step. The tosyl group at the 5'-position of 5'-Tosyl-2'-deoxycytidine effectively blocks this site, preventing further chain elongation.

Instead, its primary role is as a 5'-terminal modifying agent. In this capacity, a phosphoramidite (B1245037) derivative of 5'-Tosyl-2'-deoxycytidine is typically coupled as the final monomer to the 5'-end of an oligonucleotide sequence. This strategic placement results in a synthetic oligonucleotide bearing a terminal 5'-tosyl group, which is then available for subsequent chemical transformations. An early example of this approach involved the preparation of a 5'-tosyl oligonucleotide for use in the template-dependent chemical ligation with another oligonucleotide functionalized with a 3'-phosphorothioate. glenresearch.com

Application in Phosphoramidite Chemistry for Oligonucleotide Modification

The solid-phase phosphoramidite method is the gold standard for chemical oligonucleotide synthesis due to its high coupling efficiency and amenability to automation. twistbioscience.com To be utilized in this chemistry, 5'-Tosyl-2'-deoxycytidine must first be converted into a phosphoramidite building block. This involves the chemical addition of a phosphoramidite moiety, typically a diisopropylamino group, to the 3'-hydroxyl position of the 5'-tosylated nucleoside. twistbioscience.com

The resulting 5'-tosyl-2'-deoxycytidine-3'-phosphoramidite can then be used as the final monomer in a standard solid-phase synthesis cycle. The cycle involves four main steps: deblocking, coupling, capping, and oxidation.

Table 1: Standard Phosphoramidite Synthesis Cycle

| Step | Description | Reagents | Purpose |

|---|---|---|---|

| Deblocking | Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound oligonucleotide. twistbioscience.com | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758). | To expose a free 5'-hydroxyl group for the next coupling reaction. |

| Coupling | The phosphoramidite monomer (e.g., 5'-tosyl-2'-deoxycytidine phosphoramidite) is activated and reacts with the free 5'-hydroxyl group. twistbioscience.com | An activator like 1H-tetrazole. | To form a new phosphite (B83602) triester linkage, adding one nucleotide to the chain. |

| Capping | Acetylation of any unreacted 5'-hydroxyl groups. twistbioscience.com | Acetic anhydride (B1165640) and 1-methylimidazole. | To prevent the formation of deletion-mutant sequences. |

| Oxidation | The unstable phosphite triester linkage is converted to a more stable phosphotriester. | Iodine in the presence of water. | To stabilize the newly formed internucleotide bond. |

By introducing the 5'-tosyl-2'-deoxycytidine phosphoramidite in the final coupling step, a full-length, support-bound oligonucleotide with a 5'-terminal tosyl group is generated. This modified oligonucleotide is then cleaved from the solid support and deprotected, yielding the 5'-tosylated oligonucleotide ready for further functionalization. glenresearch.com

Strategic Introduction of Functional Groups at the 5'-Terminus of Oligonucleotides

The principal advantage of incorporating a 5'-tosyl group onto an oligonucleotide is its ability to serve as an efficient leaving group in nucleophilic substitution reactions. glenresearch.com This allows for the covalent attachment of a diverse range of ligands and functional groups to the 5'-end, a position readily available for manipulation. glenresearch.comnih.gov This post-synthetic modification strategy is highly versatile for creating probes, diagnostic tools, and therapeutic agents. umich.edu

The 5'-tosylated oligonucleotide can be reacted with various nucleophiles to displace the tosyl group. This approach has been successfully demonstrated for introducing functionalities such as amines and thiols, which can then be used for conjugation to molecules like antibodies or proteins. glenresearch.com This method is particularly valuable when the ligand to be attached is sensitive to the chemical conditions of oligonucleotide synthesis and deprotection. nih.gov

Table 2: Nucleophilic Displacement of 5'-Tosyl Group for Oligonucleotide Functionalization

| Nucleophile | Introduced Functional Group | Potential Applications |

|---|---|---|

| Amine (R-NH₂) | Secondary Amine (-NHR) | Conjugation to carboxyl-containing molecules, attachment of biotin (B1667282) or fluorescent dyes. glenresearch.com |

| Thiol (R-SH) | Thioether (-SR) | Attachment to maleimide-activated proteins, immobilization on gold surfaces. glenresearch.comatdbio.com |

| Azide (N₃⁻) | Azide (-N₃) | "Click" chemistry reactions (e.g., CuAAC or SPAAC) for highly efficient ligation. glenresearch.com |

| Cyanide (CN⁻) | Nitrile (-CN) | Can be further converted to other functional groups. glenresearch.com |

| Phosphorothioate | Thio-phosphotriester | Ligation with another oligonucleotide strand. glenresearch.com |

This strategic functionalization enables the development of sophisticated oligonucleotide conjugates. For instance, oligonucleotides modified with 5'-thiols are used to create "barcode" DNA by attaching them to gold nanoparticles for use in highly sensitive bio-assays. glenresearch.com The ability to introduce a specific chemical handle at the 5'-terminus via the 5'-tosyl intermediate makes 5'-Tosyl-2'-deoxycytidine a powerful tool in modern nucleic acid chemistry.

Protective Group Strategies in 5 Tosyl 2 Deoxy Cytidine Synthesis and Functionalization

Regioselective Protection of Hydroxyl and Exocyclic Amine Groups

The structure of 2'-deoxycytidine (B1670253) presents three primary reactive sites: the 3'- and 5'-hydroxyl (OH) groups of the deoxyribose sugar and the exocyclic N4-amino group of the cytosine base. To achieve regioselective tosylation at the 5'-position, the other reactive sites must be temporarily blocked.

The primary 5'-hydroxyl group is the most reactive of the hydroxyls due to being the least sterically hindered. umich.edumdpi.com However, to ensure that tosylation occurs exclusively at this site, and not on the N4-amino group, the exocyclic amine is typically protected first. umich.edu Acyl groups, such as benzoyl (Bz) or acetyl (Ac), are commonly employed for the protection of the N4-amino group of cytidine (B196190) derivatives. researchgate.netspringernature.com This N-acylation is a critical first step, as the unprotected amino group would otherwise react with the tosylating agent. umich.edu A variety of methods exist for selective N-acylation, including the use of acid anhydrides or activated esters in the presence of coupling agents. springernature.comnih.gov

Once the N4-amino group is protected (e.g., as N4-benzoyl-2'-deoxycytidine), the 5'-hydroxyl group can be selectively tosylated. This selectivity arises from the higher reactivity of the primary 5'-hydroxyl compared to the secondary 3'-hydroxyl. umich.edumdpi.com The reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in a suitable base like pyridine (B92270), which also acts as the solvent. The pyridine facilitates the reaction by activating the tosyl chloride and neutralizing the hydrochloric acid byproduct.

This multi-step approach, involving initial N-acylation followed by targeted 5'-O-tosylation, is a cornerstone for preparing the title compound, ensuring that the desired isomer is formed with high purity. umich.edugoogle.com

Table 1: Common Protecting Groups in 2'-deoxycytidine Chemistry

| Functional Group | Protecting Group | Abbreviation |

| N4-Amino | Benzoyl | Bz |

| N4-Amino | Acetyl | Ac |

| 5'-Hydroxyl | p-Toluenesulfonyl | Ts |

| 5'-Hydroxyl | Dimethoxytrityl | DMTr |

| 3'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS |

Orthogonal Protection Schemes for Multistep Syntheses

For more complex modifications of 5'-Tosyl-2'-deoxycytidine, orthogonal protection schemes are essential. organic-chemistry.orgnih.gov An orthogonal system employs multiple protecting groups, each of which can be removed under specific reaction conditions without affecting the others. nih.govsigmaaldrich.com This strategy allows for the sequential and site-specific functionalization of the nucleoside.

In the context of 5'-Tosyl-2'-deoxycytidine, an orthogonal strategy would typically involve:

A base-labile group for the N4-amino position , such as the standard benzoyl (Bz) or acetyl (Ac) group. These are stable under the conditions required for 5'-tosylation and subsequent reactions but can be removed at the final stage with ammonia (B1221849) or other amines.

The 5'-tosyl group , which itself can act as a protecting group or as a leaving group for nucleophilic substitution. umich.edumdpi.combeilstein-journals.org It is stable to acidic conditions used to remove other protecting groups like dimethoxytrityl (DMTr), which is also commonly used for 5'-hydroxyl protection. umich.edu

An acid-labile or fluoride-labile group for the 3'-hydroxyl position , if modification at this site is not desired during a particular synthetic step. For instance, a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS) is often used to protect the 3'-OH. nih.govnih.gov TBDMS groups are stable to the basic conditions used for N-acyl deprotection and the nucleophilic displacement of the 5'-tosyl group, but they can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

This multi-group strategy provides the synthetic flexibility required for complex molecular construction. academie-sciences.fr For example, after the synthesis of N4-benzoyl-3'-O-TBDMS-5'-O-tosyl-2'-deoxycytidine, a nucleophile can be introduced at the 5'-position by displacing the tosylate. Subsequently, the 3'-TBDMS group can be removed with fluoride, and finally, the N4-benzoyl group can be cleaved with ammonia, all in separate, non-interfering steps. The use of such combinations of orthogonal protecting groups is fundamental in solid-phase oligonucleotide synthesis, where precise, stepwise control is critical. nih.govnih.gov

Table 2: Example of an Orthogonal Protection Scheme

| Position | Protecting Group | Deprotection Condition |

| N4-Amino | Benzoyl (Bz) | Ammonolysis (e.g., NH₃/MeOH) |

| 5'-Position | Tosyl (Ts) | Nucleophilic displacement or reduction |

| 3'-Hydroxyl | TBDMS | Fluoride ion (e.g., TBAF) |

Deprotection Methodologies and Challenges in Yield Optimization

Deprotection of the Tosyl Group: The 5'-O-tosyl group is generally stable but can be removed under specific conditions. It is not typically removed to regenerate the 5'-hydroxyl but is rather displaced by a nucleophile in an S_N2 reaction. mdpi.combeilstein-journals.org However, if regeneration of the hydroxyl is desired, reductive cleavage is necessary. Reagents like sodium naphthalenide can effectively cleave O-tosyl groups, but the harsh, strongly reducing conditions can lead to byproducts, especially with pyrimidine (B1678525) nucleosides. fiu.edu The efficiency of this reduction can sometimes be improved by altering reaction parameters such as the order of reagent addition. fiu.edu

Deprotection of N-Acyl Groups: The N4-benzoyl or N4-acetyl groups are typically removed by aminolysis, most commonly with concentrated ammonium (B1175870) hydroxide (B78521) or a solution of ammonia in methanol. While effective, this step can be slow, and prolonged exposure to strong bases can risk side reactions, including undesired cleavage of other parts of the molecule.

Challenges in Yield Optimization: Optimizing yields during deprotection is a significant challenge in nucleoside chemistry. academie-sciences.fratinary.com Key challenges include:

Incomplete Deprotection: Reactions may not go to completion, leading to a mixture of partially protected and fully deprotected products that can be difficult to separate.

Side Reactions: The conditions used for removing one group may partially cleave another, non-target group, reducing the yield of the desired product. For instance, acid-catalyzed removal of a 5'-DMTr group can cause depurination in purine (B94841) nucleosides, and similar lability issues can affect sensitive pyrimidine analogs. umich.edu

Product Degradation: The final, unprotected nucleoside may be less stable under the deprotection conditions than its protected precursors.

Chemoselectivity: The efficiency and selectivity of deprotection can be influenced by various factors, including the choice of solvent, temperature, and reagent concentrations. atinary.com

Mechanistic Elucidation and Computational Studies

Detailed Reaction Mechanism Investigations for Tosyl Group Transformations

The p-toluenesulfonyl (tosyl) group at the 5'-position of 2'-deoxycytidine (B1670253) is an excellent leaving group, making this primary position highly reactive and amenable to various transformations. Mechanistic investigations have primarily focused on two key pathways: nucleophilic substitution and reductive cleavage.

Nucleophilic Substitution (SN2) Pathway: The most common transformation of 5'-tosylated nucleosides is the bimolecular nucleophilic substitution (SN2) reaction. nih.govlibretexts.org In this concerted, single-step mechanism, a nucleophile attacks the electrophilic C5' carbon from the side opposite to the bulky tosylate leaving group (a "backside attack"). masterorganicchemistry.comlibretexts.org This process occurs through a trigonal bipyramidal transition state where the C5' carbon is temporarily five-coordinate, leading to the simultaneous formation of the new nucleophile-C5' bond and the breaking of the C5'-O-tosylate bond. masterorganicchemistry.comlibretexts.org A key stereochemical outcome of the SN2 mechanism is the inversion of configuration at the reaction center. libretexts.orgmasterorganicchemistry.com

This pathway is widely exploited for the synthesis of a diverse range of 5'-modified nucleosides. For instance, reacting 5'-O-tosyl nucleosides with the sodium salt of adenine (B156593) in DMF has been used to create double-headed nucleosides. beilstein-journals.org Similarly, nucleophiles such as azides or selenium-containing compounds can efficiently displace the tosylate to introduce new functionalities, which are precursors for other valuable molecules. beilstein-journals.orgnih.gov The efficiency of the tosyl group as a leaving group makes it a cornerstone in the synthesis of nucleoside analogues. nih.gov

Single Electron Transfer (SET) Pathway: An alternative mechanism for transforming the tosyl group is through reductive cleavage, often proceeding via a Single Electron Transfer (SET) mechanism. This is typically achieved using potent reducing agents like sodium naphthalenide. fiu.edu The proposed mechanism involves the transfer of a single electron from the reducing agent to the tosyl moiety. fiu.eduyoutube.com This initial step generates a radical anion intermediate, which then fragments to produce a C5' radical and the tosylate anion. fiu.edu A second electron transfer to the C5' radical results in a C5' anion, which is subsequently protonated during workup to yield the 5'-deoxy (detosylated) product. fiu.edu This reductive detosylation method provides a mild and efficient way to remove the tosyl group when a hydroxyl group needs to be regenerated. fiu.eduresearchgate.net

The table below summarizes the primary mechanistic pathways for transformations involving the 5'-tosyl group.

| Mechanistic Pathway | Description | Key Intermediates | Typical Reagents | Primary Application | Citation |

| Nucleophilic Substitution (SN2) | A one-step, concerted reaction involving backside attack by a nucleophile, leading to inversion of configuration. | Trigonal bipyramidal transition state | Azides, amines, halides, selenium compounds | Synthesis of 5'-modified nucleoside analogues | nih.govlibretexts.orgmasterorganicchemistry.combeilstein-journals.orgnih.gov |

| Single Electron Transfer (SET) | A multi-step reductive cleavage initiated by electron transfer to the tosyl group, followed by fragmentation. | Radical anion, C5' radical, C5' anion | Sodium naphthalenide, electrochemical reduction | Removal of the tosyl protecting group (detosylation) | fiu.eduresearchgate.net |

Theoretical Chemistry and Computational Modeling of Reactivity and Conformation

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the conformational landscape and electronic properties of 5'-Tosyl-2'-deoxycytidine. researchgate.netnih.gov These studies offer insights that are complementary to experimental data, helping to rationalize the molecule's behavior.

Conformational Analysis: The conformation of a nucleoside is defined by several key torsional angles, including the sugar pucker (describing the 3D shape of the furanose ring), the glycosidic bond angle (χ, defining the orientation of the base relative to the sugar), and the orientation of the exocyclic 5'-substituent.

Computational analyses of the parent 2'-deoxycytidine have revealed a complex potential energy surface with numerous stable conformers. researchgate.netresearchgate.net The deoxyribose ring typically exists in an equilibrium between two major puckering states: C2'-endo (South) and C3'-endo (North). nih.gov The introduction of a bulky and electronically demanding 5'-tosyl group is expected to significantly influence this equilibrium. Modeling studies on related modified nucleosides suggest that bulky substituents at the 5'-position can alter the preferred sugar pucker and restrict the rotation around the C4'-C5' bond (γ torsion angle). nih.gov

DFT calculations are employed to optimize the geometries of various possible conformers and to determine their relative stabilities. nih.govnih.gov This allows for the prediction of the most likely solution-state structures. Furthermore, computational models can predict how the conformation might change in different environments, such as when bound to a protein. nih.gov

Reactivity Modeling: Theoretical methods are also used to probe the reactivity of 5'-Tosyl-2'-deoxycytidine. DFT calculations can determine electronic properties such as atomic charges and bond orders, which can help identify the most electrophilic sites susceptible to nucleophilic attack. researchgate.net Moreover, computational studies can model reaction pathways, calculate activation energies for reactions like SN2 displacement, and rationalize observed selectivities. cam.ac.uknih.gov For instance, calculations can compare the bond dissociation energy of the C5'-O bond to other bonds in the molecule, confirming its lability, and can model the transition state structures for tosyl group displacement. nih.gov

The table below outlines key parameters investigated through computational studies of nucleosides related to 5'-Tosyl-2'-deoxycytidine.

| Parameter/Property | Computational Method | Significance | Citation |

| Sugar Pucker | DFT Geometry Optimization | Determines the overall shape of the nucleoside (e.g., North vs. South conformation) and influences DNA/RNA helix type. | researchgate.netnih.gov |

| Glycosidic Torsion Angle (χ) | DFT Geometry Optimization | Defines the orientation of the cytosine base relative to the sugar (syn vs. anti). | researchgate.netnih.gov |

| Relative Conformer Energies | DFT Energy Calculations | Predicts the most stable three-dimensional structures and their population distribution. | nih.govnih.gov |

| Reaction Energetics | DFT Transition State Search | Calculates activation barriers and reaction energies to elucidate mechanistic pathways and predict reactivity. | cam.ac.uknih.gov |

| Electronic Properties | Natural Population Analysis (NPA) | Determines atomic charges and bond orders to identify reactive sites. | researchgate.net |

Advanced Spectroscopic Characterization Methods for Structural Assignments

The unambiguous determination of the chemical structure and three-dimensional conformation of 5'-Tosyl-2'-deoxycytidine requires the application of several advanced spectroscopic techniques. These methods provide complementary information to build a complete molecular picture without necessarily requiring crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation of organic molecules in solution. jeolusa.com For a molecule like 5'-Tosyl-2'-deoxycytidine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

1D NMR (1H, 13C): Provides initial information on the number and chemical environment of protons and carbons.

2D Correlation Spectroscopy (COSY): Establishes proton-proton (1H-1H) coupling networks, allowing for the assignment of protons within the deoxyribose ring. numberanalytics.com

Heteronuclear Correlation (HSQC/HMQC): Correlates protons directly to the carbons they are attached to, enabling the assignment of the carbon skeleton. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different parts of the molecule, for example, linking the cytosine base (via H6) to the sugar (C1') and confirming the position of the tosyl group by correlating its aromatic protons to the C5' of the sugar. numberanalytics.comresearchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: To determine the 3D conformation, NOE-based experiments are essential. These techniques detect through-space interactions between protons that are close to each other (typically < 5 Å), irrespective of their through-bond connectivity. columbia.edunanalysis.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments reveal spatial proximities. For example, an NOE between the H6 proton of cytosine and the H1' or H2'/H2" protons of the sugar can definitively establish the syn or anti conformation around the glycosidic bond. columbia.eduresearchgate.net Intramolecular NOEs within the sugar ring help to define its pucker. scispace.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact molecular weight of the compound. This allows for the unambiguous determination of its elemental formula, confirming that the tosylation reaction was successful and that the product has the expected composition. biorxiv.org

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information. anton-paar.com It yields a precise 3D model of the molecule in the solid state, detailing bond lengths, bond angles, and torsional angles with very high precision. glenresearch.comdoudnalab.org This technique is invaluable for validating the conformational preferences suggested by NMR and computational studies. nih.gov

The following table summarizes the application of these advanced methods for the characterization of 5'-Tosyl-2'-deoxycytidine.

| Method | Type of Information Provided | Specific Application for 5'-Tosyl-2'-deoxycytidine | Citation |

| Multidimensional NMR (COSY, HSQC, HMBC) | Through-bond atomic connectivity | Unambiguous assignment of all 1H and 13C signals; confirmation of the tosyl group's attachment at the 5'-position. | numberanalytics.comresearchgate.netbiorxiv.org |

| NOE/ROE Spectroscopy (NOESY, ROESY) | Through-space proton proximities and 3D conformation in solution | Determination of glycosidic bond orientation (syn/anti), sugar pucker, and overall molecular shape. | columbia.edunanalysis.comresearchgate.netdiva-portal.org |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula | Confirmation of the molecular formula C16H19N3O6S. | biorxiv.org |

| X-ray Crystallography | Precise 3D atomic coordinates in the solid state | Definitive determination of bond lengths, angles, and absolute stereochemistry; validation of solution-state conformations. | nih.govanton-paar.comglenresearch.com |

Future Prospects and Emerging Research Frontiers

Development of Greener and More Efficient Synthetic Pathways

Traditional methods for the synthesis of 5'-Tosyl-2'-deoxycytidine and other tosylated nucleosides often rely on multi-step processes involving protection and deprotection sequences, which can be time-consuming and generate significant chemical waste. The future of its synthesis lies in the development of more sustainable and efficient methodologies that offer higher yields, reduced environmental impact, and greater cost-effectiveness.

Biocatalysis and Chemoenzymatic Strategies: Biocatalysis is emerging as a powerful tool for creating nucleoside analogues in a more environmentally sustainable manner. acs.orgnih.gov Enzymes operate in aqueous conditions and exhibit high regio- and stereoselectivity, which can eliminate the need for cumbersome protecting groups common in traditional organic synthesis. acs.orgtandfonline.com Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), and nucleoside phosphorylases are being explored for the synthesis of modified nucleosides. tandfonline.comtandfonline.com Chemoenzymatic approaches, which combine the best of chemical and enzymatic steps, offer a promising route to complex nucleoside analogues. tandfonline.com For instance, an enzymatic transglycosylation step could be used to form the core nucleoside, followed by a selective chemical tosylation at the 5'-position. The use of thermostable enzymes is also gaining traction as it allows reactions to be performed at higher temperatures, which can improve substrate solubility and reaction rates. mdpi.com

Greener Reagents and Solvents: Research into the tosylation reaction itself is yielding more environmentally friendly protocols. Studies have shown the successful synthesis of mono-tosylates from diols using mild inorganic bases and reducing the reliance on hazardous solvents. jchemlett.com Some methods utilize aqueous bases and greener solvents, offering good to excellent yields for sulfonate esters. researchgate.net Eliminating the need for chromatographic purification by developing processes where the product can be isolated through simple extraction and precipitation represents a significant advance in green chemistry. jchemlett.comresearchgate.net

| Synthetic Strategy | Key Advantages | Relevant Research Findings |

| One-Pot Synthesis | Reduces reaction time, waste, and cost; increases overall yield. wikipedia.org | Enables protection-free synthesis of nucleoside di- and triphosphates from 5'-O-tosyl nucleosides. mdpi.comacs.org |

| Biocatalysis | High selectivity, mild aqueous reaction conditions, reduced need for protecting groups. acs.orgtandfonline.com | Enzymes like lipases and nucleoside phosphorylases are effective for creating modified nucleosides. tandfonline.comtandfonline.com |

| Greener Solvents/Reagents | Minimizes use of toxic substances, simplifies purification. jchemlett.comresearchgate.net | Development of chromatography-free protocols using aqueous bases and environmentally benign solvents. researchgate.net |

Exploration of Novel Chemical Biology Applications Beyond Current Paradigms

While 5'-Tosyl-2'-deoxycytidine is a well-established synthetic precursor, its utility is expanding into new realms of chemical biology, moving beyond its traditional role as an intermediate for oligonucleotide synthesis. The reactivity of the tosyl group makes it an excellent anchor for conjugation and the development of sophisticated biological probes.

Protein Labeling and Biosensor Construction: A groundbreaking application is the use of ligand-directed tosyl (LDT) chemistry for the site-selective labeling of endogenous proteins in living cells, tissues, and even whole organisms. nih.gov In this strategy, a ligand that binds to a specific protein is equipped with a tosyl-functionalized probe. Upon binding, the proximity effect drives the reaction of the tosyl group with a nearby nucleophilic residue on the protein, creating a covalent linkage. This method has been used to construct biosensors directly within cells without the need for genetic engineering, opening new avenues for studying protein function in a native context. nih.gov

Synthesis of Diagnostic and Therapeutic Probes: The tosyl group is an excellent leaving group for nucleophilic substitution, a property exploited in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net Tosylated precursors, including tosylated nucleosides, are frequently used for the introduction of radioisotopes like fluorine-18 (B77423) ([¹⁸F]). nih.govopenmedscience.comnih.gov For example, automated synthesis of the PET proliferation marker [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine) has been achieved using a nosyl (p-nitrobenzenesulfonyl) precursor, a close relative of the tosyl group, demonstrating the feasibility of this approach for creating complex diagnostic agents. openmedscience.com

Scaffolds for Combinatorial Chemistry: The reactivity of 5'-Tosyl-2'-deoxycytidine allows it to serve as a versatile scaffold for generating libraries of novel compounds. nih.gov By reacting the tosylated nucleoside with various nucleophiles, a diverse range of derivatives can be synthesized and screened for biological activity. For instance, reactions with tertiary amines have been used to produce quaternary ammonium (B1175870) salt derivatives of nucleosides, which have shown potential antifungal activity. mostwiedzy.plresearchgate.net This platform approach facilitates the discovery of new therapeutic leads with unique structures and mechanisms of action. nih.gov Furthermore, modified nucleosides like 5-Ethynyl-2'-deoxycytidine (EdC), which can be synthesized from precursors like 5'-Tosyl-2'-deoxycytidine, are used to monitor DNA synthesis via click chemistry, showcasing the potential for creating advanced cell biology tools. jenabioscience.com

| Application Area | Principle | Example |

| Protein Labeling | Ligand-directed tosyl (LDT) chemistry enables site-selective covalent modification of proteins in vivo. nih.gov | Construction of intracellular biosensors without genetic modification. nih.gov |

| PET Imaging Probes | The tosyl group acts as a leaving group for late-stage radioisotope incorporation. nih.govresearchgate.net | Synthesis of [¹⁸F]-labeled nucleoside analogues for cancer imaging. openmedscience.comnih.gov |

| Combinatorial Scaffolds | The reactive 5'-position allows for facile diversification to create libraries of novel molecules. nih.gov | Synthesis of nucleoside-based quaternary ammonium salts with antifungal properties. mostwiedzy.pl |

Integration with Flow Chemistry and Automated Synthesis Platforms

The demand for modified nucleosides and oligonucleotides in research and therapeutics is driving the adoption of advanced manufacturing technologies. Integrating the synthesis of key intermediates like 5'-Tosyl-2'-deoxycytidine into automated and continuous flow platforms is a major frontier.

Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and higher efficiency. nih.govresearchgate.netmdpi.comacs.org The technology is particularly well-suited for handling reactive intermediates, as they can be generated and consumed on-demand in a closed system, minimizing risk. nih.govchimia.ch Researchers are developing flow-based protocols for various steps in nucleoside synthesis, including glycosylation and cross-coupling reactions, drastically reducing reaction times from hours to minutes. acs.orgwiley.com Combining biocatalysis with flow chemistry in enzyme membrane reactors (EMRs) represents a particularly sustainable and efficient approach for producing nucleoside analogues continuously. mdpi.comukri.orgrsc.org

Automated Synthesis: Automated solid-phase synthesis is the standard for producing oligonucleotides. nih.govrsc.org Modified phosphoramidites are the key building blocks for this process. csic.esdoaj.org 5'-Tosyl-2'-deoxycytidine is an ideal precursor for creating a wide variety of modified phosphoramidites. The tosyl group can be displaced by various functionalities (e.g., azides for click chemistry, amines, thiols) which can then be converted into a phosphoramidite (B1245037) for incorporation into an oligonucleotide synthesizer. The automation of synthesis has been successfully applied to the production of complex molecules like radiolabeled PET probes, where tosylated precursors are key components in computer-controlled synthesis modules. openmedscience.com The future will likely see the development of fully automated, end-to-end processes that start from simple precursors, run through a flow reactor to generate intermediates like 5'-Tosyl-2'-deoxycytidine, and feed directly into automated oligonucleotide or small molecule synthesizers. wiley.comrsc.org

| Technology | Integration with 5'-Tosyl-2'-deoxycytidine Chemistry | Key Benefits |

| Flow Chemistry | On-demand generation and consumption of reactive tosylated intermediates; integration with biocatalysis in EMRs. mdpi.comnih.gov | Improved safety, scalability, process control, and efficiency; reduced reaction times. researchgate.netacs.org |

| Automated Synthesis | Use as a precursor to generate diverse modified phosphoramidites for automated oligonucleotide synthesizers. nih.govcsic.es | High-throughput production of modified oligonucleotides; enables complex, multi-step syntheses with minimal manual intervention. openmedscience.comrsc.org |

Q & A

Basic: What are the optimal synthetic routes for preparing 5'-Tosyl-2'-deoxy Cytidine, and how can reaction efficiency be monitored?

Methodological Answer:

The synthesis of this compound typically involves selective tosylation at the 5'-hydroxyl group of 2'-deoxycytidine. A phosphoramidite-based approach, analogous to methods used for 5-hydroxymethyl-2'-deoxycytidine derivatives, can be employed. For example, TBDMS (tert-butyldimethylsilyl) is often used as a hydroxyl-protecting group during nucleoside modification . Reaction efficiency can be monitored using reversed-phase HPLC with UV detection (λmax ~277 nm, as observed for similar nucleosides) or ¹H/¹³C NMR to confirm the introduction of the tosyl group and assess purity .

Basic: How should researchers purify and characterize this compound to ensure high yield and reproducibility?

Methodological Answer:

Purification is achieved via reversed-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Characterization requires:

- Mass spectrometry (MS): Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₀N₃O₆S: ~382.11).

- NMR: ¹H NMR should show distinct signals for the tosyl group (aromatic protons at ~7.3–7.8 ppm and a singlet for the methyl group at ~2.4 ppm).

- UV/Vis spectroscopy: Compare λmax to structurally similar compounds (e.g., 5-hydroxymethyl-2'-deoxycytidine has λmax = 277 nm) .

Basic: What are the recommended storage conditions and stability profiles for this compound in experimental settings?

Methodological Answer:

Store at -20°C in anhydrous, light-protected conditions to prevent hydrolysis or degradation of the tosyl group. Stability testing under varying pH (4–9) and temperatures (4–37°C) should be conducted using stability-indicating assays like HPLC. For reference, 2'-deoxycytidine derivatives are stable for ≥4 years at -20°C when properly desiccated .

Advanced: How can this compound be used to study enzyme-substrate interactions in DNA modification pathways?

Methodological Answer:

The tosyl group acts as a leaving group, making this compound a potential substrate for enzymes like DNA methyltransferases or glycosylases. For mechanistic studies:

- Kinetic assays: Monitor enzymatic activity using radiolabeled [³H]-SAM (for methyltransferases) or gel electrophoresis to detect strand cleavage (for glycosylases).

- Competitive inhibition: Compare activity with natural substrates (e.g., 2'-deoxycytidine) to identify binding affinities .

Advanced: What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be addressed?

Methodological Answer:

Matrix interference (e.g., proteins, lipids) and low analyte concentration are key challenges. Solutions include:

- Sample pretreatment: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Capillary electrophoresis (CE): CE-LIF (laser-induced fluorescence) offers high sensitivity for nucleoside analogs, achieving detection limits <1 nM, as demonstrated for 5-hydroxymethyl-2'-deoxycytidine .

- LC-MS/MS: Use multiple reaction monitoring (MRM) for selective quantification .

Advanced: How does the introduction of a 5'-tosyl group impact the chemical reactivity of 2'-deoxycytidine in oligonucleotide synthesis?

Methodological Answer:

The tosyl group enhances electrophilicity at the 5'-position, facilitating nucleophilic substitutions (e.g., with amines or thiols) to generate modified nucleosides. In solid-phase oligonucleotide synthesis:

- Phosphoramidite compatibility: Ensure compatibility with standard coupling reagents (e.g., tetrazole).

- Deprotection: Use optimized conditions (e.g., ammonium hydroxide at 55°C) to avoid side reactions.

- Validation: Confirm incorporation via MALDI-TOF MS and enzymatic digestion assays .

Advanced: What contradictions exist in the literature regarding the stability of 5'-modified 2'-deoxycytidine analogs, and how can they be resolved experimentally?

Methodological Answer:

Discrepancies often arise from variations in storage conditions or analytical methods. To resolve:

- Accelerated stability studies: Perform forced degradation under heat (40–60°C) and humidity (75% RH) to identify degradation products via LC-MS.

- Interlaboratory validation: Compare results across labs using standardized protocols (e.g., USP guidelines for nucleoside analysis) .

Advanced: How can this compound be applied in epigenetic research, particularly in studying DNA repair or demethylation?

Methodological Answer:

The compound can act as a synthetic precursor for generating site-specific DNA lesions or modifications. Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。